2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol
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Overview
Description
2-{8-Oxa-5-azaspiro[35]nonan-7-yl}ethan-1-ol is a spirocyclic compound that features a unique structure combining an oxane ring and an azaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol typically involves the ring-closure of precursor molecules. One common method starts with the Wittig reaction on 3-oxetanone, followed by a multi-step synthesis to form the spirocyclic structure . Another approach involves the oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored as a structural alternative to morpholine in drug design.
Materials Science: The spirocyclic structure is investigated for its potential use in creating photochromic materials and leuco dyes.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action for 2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 7-Azaspiro[3.5]nonane
- 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol
Uniqueness
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol is unique due to its specific combination of an oxane ring and an azaspiro ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)ethanol |
InChI |
InChI=1S/C9H17NO2/c11-5-2-8-6-10-9(7-12-8)3-1-4-9/h8,10-11H,1-7H2 |
InChI Key |
SZCYWBRXEVTFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(CN2)CCO |
Origin of Product |
United States |
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